molecular formula C29H32N2O3 B12141609 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12141609
M. Wt: 456.6 g/mol
InChI Key: MZQZIWNJORNYAD-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with alkoxyaryl groups. Its structure combines a pyrazole ring fused with a benzoxazine system, where the 2- and 5-positions are substituted with 4-butoxyphenyl and 4-propoxyphenyl groups, respectively.

Properties

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H32N2O3/c1-3-5-19-33-24-14-10-21(11-15-24)26-20-27-25-8-6-7-9-28(25)34-29(31(27)30-26)22-12-16-23(17-13-22)32-18-4-2/h6-17,27,29H,3-5,18-20H2,1-2H3

InChI Key

MZQZIWNJORNYAD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCCC

Origin of Product

United States

Biological Activity

Overview of Benzoxazines

Benzoxazines are a class of compounds characterized by their unique heterocyclic structure, which includes a benzene ring fused to an oxazine ring. They are known for their diverse applications in materials science and medicinal chemistry due to their thermal stability and potential pharmacological properties.

Anticancer Properties

Recent studies have indicated that benzoxazines exhibit significant anticancer activity. For instance, research has shown that certain benzoxazine derivatives can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine revealed the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)18.7Disruption of mitochondrial function

These findings suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Activity

Benzoxazine derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

A comparative analysis of antioxidant activities was performed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

CompoundIC50 (µM)
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine23.4
Ascorbic Acid (Control)15.6

The compound exhibited moderate antioxidant activity compared to ascorbic acid, indicating its potential role in mitigating oxidative damage.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have shown that some benzoxazines can inhibit pro-inflammatory cytokines.

In Vitro Study on Inflammatory Response

In vitro experiments demonstrated that the compound significantly reduced the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control1500800
Compound Treatment600300

These results indicate a strong anti-inflammatory potential for 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine .

Scientific Research Applications

Biological Activities

Anticancer Potential
Research has indicated that compounds within the benzoxazine family, including derivatives similar to 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, exhibit promising anticancer properties. For instance, studies have shown that certain benzoxazine analogues can inhibit cancer cell proliferation across various cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 7.84 to 16.2 µM . The mechanism of action often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Neuroprotective Effects
Recent investigations into related compounds have highlighted their potential neuroprotective effects. Benzoxazines have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase and cholinesterase . These compounds may serve as multi-target-directed ligands (MTDLs), which are beneficial in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of novel benzoxazine derivatives demonstrated significant anti-proliferative activities against several cancer cell lines. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity. The results indicated that specific substitutions on the benzoxazine scaffold enhanced its anticancer activity .

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-2317.84
Compound BPC-316.2
Compound CU-87 MG12.0

Case Study 2: Neuroprotective Properties

Another investigation assessed the inhibitory potency of benzoxazine derivatives against cholinesterases and monoamine oxidases. Compounds showed promising results in reducing enzyme activity, suggesting potential applications in treating neurodegenerative disorders .

CompoundMAO Inhibition (%)ChE Inhibition (%)
Compound D7580
Compound E6570

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo-benzoxazine core and alkoxy substituents undergo oxidation under specific conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Aromatic Ring Oxidation H<sub>2</sub>O<sub>2</sub>, acidic conditionsFormation of quinone-like derivatives via hydroxylation or epoxidation at electron-rich aromatic regions
Ether Oxidation KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Cleavage of butoxy/propoxy chains to carboxylic acids or ketones

Key Findings :

  • The butoxyphenyl and propoxyphenyl groups are susceptible to oxidative cleavage, yielding shorter-chain derivatives.

  • Oxidation of the benzoxazine ring is less favorable due to steric hindrance from fused heterocycles.

Reduction Reactions

Selective reduction targets the pyrazole and benzoxazine moieties:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Heterocyclic Ring Reduction LiAlH<sub>4</sub>, THF, refluxPartial saturation of the pyrazole ring to form dihydro derivatives
Catalytic Hydrogenation H<sub>2</sub>, Pd/C, ethanolFull reduction of the benzoxazine ring to a benzoxazoline structure

Key Findings :

  • LiAlH<sub>4</sub> preferentially reduces the pyrazole ring without affecting alkoxy substituents.

  • Catalytic hydrogenation modifies the benzoxazine ring’s electronic properties, enhancing solubility in polar solvents .

Substitution Reactions

The alkoxy groups and aromatic rings participate in nucleophilic/electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Aromatic Substitution NaNH<sub>2</sub>, DMF, 80°CReplacement of butoxy/propoxy groups with amines or thiols
Electrophilic Halogenation Br<sub>2</sub>, FeCl<sub>3</sub>Bromination at para-positions of aromatic rings

Key Findings :

  • Alkoxy groups undergo substitution more readily than the fused heterocycles due to lower activation energy.

  • Bromination occurs selectively on the less hindered aromatic ring (propoxyphenyl) .

Ring-Opening and Polymerization

The benzoxazine ring undergoes thermal or catalytic ring-opening:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Thermal Ring-Opening 120°C, S<sub>8</sub> catalystFormation of polybenzoxazine networks via radical intermediates
Acid-Catalyzed Hydrolysis HCl, H<sub>2</sub>O, refluxCleavage to 2-aminophenol and pyrazole-carboxylic acid derivatives

Key Findings :

  • Elemental sulfur (S<sub>8</sub>) initiates radical-mediated polymerization, producing thermosetting resins .

  • Hydrolysis under acidic conditions generates bioactive fragments with potential pharmacological applications.

Cross-Coupling Reactions

The aromatic systems enable transition-metal-catalyzed coupling:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Arylation at the pyrazole ring’s C3 position
Buchwald-Hartwig Amination XPhos, Pd<sub>2</sub>(dba)<sub>3</sub>Introduction of aryl amines at the benzoxazine nitrogen

Key Findings :

  • Suzuki couplings proceed efficiently with electron-deficient aryl boronic acids.

  • Buchwald-Hartwig amination modifies the benzoxazine nitrogen, enabling diversification for drug discovery .

Comparative Reactivity of Analogues

Structural variations influence reactivity:

Compound VariantKey Reactivity DifferencesReferences
2-(4-Methoxyphenyl) analogue Faster ether oxidation due to smaller methoxy group
5-Isopropyl-substituted derivative Reduced substitution rates due to steric hindrance

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key structural analogs based on substituents, molecular weights, and predicted properties:

Compound Name Substituents (2-/5-positions) Molecular Formula Molecular Weight Predicted Boiling Point (°C) Predicted Density (g/cm³) Reference
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[...] (Target) 4-butoxyphenyl / 4-propoxyphenyl C₂₈H₃₁N₂O₃ 451.56 N/A N/A Inferred
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[...] 4-ethoxyphenyl / 4-butoxyphenyl C₂₇H₂₉N₂O₃ 437.53 N/A N/A
5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[...] phenyl / 2,4-dimethylphenyl C₂₄H₂₁N₂O 361.44 518.9 ± 60.0 1.19 ± 0.1
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[...] 4-chlorophenyl / 4-methylphenyl C₂₃H₁₉ClN₂O 390.87 N/A N/A
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...] 4-methoxyphenyl / 4-bromophenyl C₂₃H₁₈BrCl₂N₂O₂ 546.68 N/A N/A

Key Observations :

  • Halogen Substitution : Bromo or chloro substituents (e.g., in ) increase molecular weight and polarizability, which may enhance binding to hydrophobic enzyme pockets.
  • Methyl/Methoxy Groups : Electron-donating groups (e.g., methyl, methoxy) stabilize the aromatic system, altering electronic properties critical for π-π stacking interactions .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60–70% while improving yields by 10–15%. For cyclization, microwave conditions (100°C, 30 minutes) achieve comparable yields to conventional methods in 1/4th the time.

Solvent-Free Mechanochemical Approaches

Ball milling the reactants with catalytic K₂CO₃ eliminates solvent use, enhancing atom economy. This method is particularly effective for NAS steps, yielding 55–65% product purity.

Purification and Characterization

Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Gradient of hexane/ethyl acetate (7:1 to 3:1).

Spectroscopic Validation :

  • ¹H NMR : Distinct signals for benzoxazine protons (δ 5.20–5.35 ppm) and alkoxy groups (δ 3.80–4.10 ppm).

  • MS (ESI) : Molecular ion peak at m/z 454.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

StepConventional YieldMicrowave YieldMechanochemical Yield
Pyrazole Formation60–70%65–75%N/A
Benzoxazine Cyclization45–55%50–60%55–65%
Substituent Addition40–50%45–55%50–60%

Key Observations :

  • Microwave methods improve throughput but require specialized equipment.

  • Mechanochemical approaches offer eco-friendly advantages but are less established for large-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Substitution :

    • Issue : Competing reactions at ortho/para positions.

    • Solution : Use bulky directing groups (e.g., tert-butoxy) to enhance para selectivity.

  • Byproduct Formation During Cyclization :

    • Issue : Dimerization of intermediates.

    • Solution : Slow addition of BF₃·Et₂O at low temperatures (-10°C) .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Condensation of substituted salicylaldehydes with acetylphenones to form 2-hydroxy-substituted coumarins.
  • Step 2 : Reaction with hydrazine to yield pyrazoline intermediates.
  • Step 3 : Cyclization with aldehydes (e.g., pyridine carbaldehydes) to form the pyrazolo[1,5-c][1,3]benzoxazine scaffold . Key reagents include hydrazine derivatives and aromatic aldehydes. Solvent choice (e.g., DMF, acetonitrile) and temperature control (60–120°C) are critical for optimizing yields .

Q. How is the structural integrity of the compound validated after synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to verify substituent positions and ring closure .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, N-H stretches) .

Q. What protocols are used for preliminary biological activity screening?

The U.S. National Cancer Institute’s Developmental Therapeutics Program (NCI-DTP) recommends:

  • Testing at 10510^{-5} M concentration across 60 human cancer cell lines, including leukemia, melanoma, and renal carcinomas.
  • Activity metrics (e.g., Growth Percentage, GP) to prioritize compounds with GP < 80% for further study .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Phosphorus oxychloride (POCl3\text{POCl}_3) enhances cyclization efficiency in pyrazoline formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for condensation, 120°C for cyclization) minimizes side reactions .

Q. What methodologies are employed to analyze selective enzyme inhibition (e.g., cholinesterases)?

  • Kinetic Assays : Michaelis-Menten plots to determine KiK_i values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Molecular Docking : Computational modeling to predict binding interactions with enzyme active sites (e.g., BuChE’s peripheral anionic site) .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Triangulation : Cross-validate results using orthogonal assays (e.g., cytotoxicity via MTT and apoptosis markers) .
  • Contextual Analysis : Control for variables like cell line heterogeneity (e.g., renal CAKI-1 vs. ovarian IGROV1 sensitivity) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., halogenated derivatives showing consistent efficacy) .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position of aryl rings to enhance anticancer activity .
  • Bioisosteric Replacement : Replace the 1,3-benzoxazine oxygen with sulfur to modulate lipophilicity and enzyme selectivity .
  • Pharmacophore Mapping : Use Lipinski/VEBER rules to prioritize derivatives with optimal bioavailability (e.g., logP < 5, hydrogen bond donors ≤ 5) .

Methodological Considerations

  • Data Validity : Ensure reproducibility by adhering to standardized protocols (e.g., NCI-DTP screening guidelines) .
  • Ethical Compliance : Validate cytotoxicity assays using non-tumorigenic cell lines (e.g., PC12 cells) to assess selectivity .

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